N-(3-cyanothiophen-2-yl)-4-fluorobenzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-4-fluorobenzamide (N-CTFBA) is a synthetic compound that is widely used in scientific research due to its broad range of applications. N-CTFBA has been studied for its potential use in a wide range of areas, including drug design, biochemistry, and physiology.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-fluorobenzamide has a wide range of applications in scientific research. It has been used as a ligand in drug design, as an inhibitor of the enzyme cytochrome P450, and as a fluorescent probe for imaging and sensing applications. It has also been studied for its potential use in the treatment of cancer and other diseases.
Mechanism of Action
N-(3-cyanothiophen-2-yl)-4-fluorobenzamide has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It does this by forming a covalent bond with the enzyme, which prevents it from performing its normal function.
Biochemical and Physiological Effects
N-(3-cyanothiophen-2-yl)-4-fluorobenzamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the growth of cancer cells and to reduce inflammation.
Advantages and Limitations for Lab Experiments
N-(3-cyanothiophen-2-yl)-4-fluorobenzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is not toxic or hazardous to humans or the environment. However, it can be difficult to control the reaction conditions and the purity of the compound, which can lead to inconsistent results.
Future Directions
The potential uses of N-(3-cyanothiophen-2-yl)-4-fluorobenzamide are still being explored. Some potential future directions include its use in drug design, as an inhibitor of cytochrome P450, as a fluorescent probe for imaging and sensing applications, and as a drug for the treatment of cancer and other diseases. Additionally, its potential effects on biochemical and physiological processes are still being studied.
Synthesis Methods
N-(3-cyanothiophen-2-yl)-4-fluorobenzamide can be synthesized through a number of different methods. The most common method is a two-step synthesis process involving the reaction of 4-fluorobenzoyl chloride with 3-cyanothiophene-2-carboxylic acid in the presence of an acid catalyst. This reaction produces N-(3-cyanothiophen-2-yl)-4-fluorobenzamide as the primary product, with minor amounts of byproducts.
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-10-3-1-8(2-4-10)11(16)15-12-9(7-14)5-6-17-12/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXJRMQCDQONDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366631 |
Source
|
Record name | N-(3-cyanothiophen-2-yl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-4-fluorobenzamide | |
CAS RN |
749919-77-5 |
Source
|
Record name | N-(3-cyanothiophen-2-yl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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